Agmatine sulfate
Overview
Description
Discovered by Albrecht Kossel in 1910, it has gained attention for its potential as a cognitive enhancer and neuroprotective agent . Agmatine Sulfate is synthesized in the human brain and stored in neurons, where it interacts with various molecular targets, including neurotransmitter systems, ion channels, and nitric oxide synthesis .
Mechanism of Action
Target of Action
Agmatine sulfate, a natural metabolite of the amino acid arginine, interacts with several molecular targets, including neurotransmitter systems, ion channels, and nitric oxide (NO) synthesis . These targets play a crucial role in its neuroprotective and neuroregulatory roles .
Mode of Action
This compound blocks nitric oxide synthesis by reducing the nitric oxide synthase -2 (NOS-2) protein in astroglial cells and macrophages . It also modulates neurotransmitter receptors, including the NMDA, alpha-2, serotonin, opioid, and imidazoline receptors . This modulation is suggested to be beneficial in psychiatric disorders .
Biochemical Pathways
This compound has been found to exert modulatory actions directly and indirectly at multiple key molecular targets underlying cellular control mechanisms of cardinal importance in health and disease . It is capable of exerting its modulatory actions simultaneously at multiple targets . Some of the biochemical mechanisms discovered so far concern agmatine’s indication for diabetes, neuroprotection, and psychiatric conditions .
Pharmacokinetics
It is known that a large portion of the agmatine is supplemented from diets and gut microbiota . This suggests that the bioavailability of this compound may be influenced by dietary intake and gut health.
Result of Action
This compound has several physiological effects. Its cardiovascular effects include mildly reducing heart rate and blood pressure . It also promotes a mild hypoglycemic state, reduces cellular oxidative stress, and enhances glomerular filtration rate . Furthermore, it has been associated with neuroprotective effects in cases such as stroke, central nervous system traumas, and neuropathic pain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH level can affect the production of this compound, with the highest production observed at pH 8.0 . Additionally, a large portion of the agmatine is supplemented from diets and gut microbiota, suggesting that dietary and gut health factors can influence the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Agmatine Sulfate can be synthesized through an addition reaction using 1,4-butanediamine as a raw material and cyanamide water solution as a guanidination reagent. This reaction forms agmatine, which is then converted to its sulfate form by reacting with sulfuric acid . This method is favored for its moderate reaction conditions, ease of control, and low environmental impact.
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. For instance, engineered Corynebacterium crenatum strains overexpressing arginine decarboxylase can produce high levels of agmatine from glucose through one-step fermentation . This method is efficient and environmentally friendly, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Agmatine Sulfate undergoes various chemical reactions, including:
Oxidation: Agmatine can be oxidized to form agmatine-aldehyde, which is further converted to guanidinobutyrate.
Reduction: Reduction reactions involving agmatine are less common but can occur under specific conditions.
Substitution: Agmatine can participate in substitution reactions, particularly involving its primary amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include diamine oxidase and aldehyde dehydrogenase.
Reduction: Specific reducing agents and conditions are required, though less frequently utilized.
Substitution: Various reagents can be used depending on the desired substitution product.
Major Products:
Oxidation: Guanidinobutyrate and urea.
Reduction: Specific reduced forms of agmatine.
Substitution: Various substituted derivatives of agmatine.
Scientific Research Applications
Agmatine Sulfate has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of polyamines like putrescine and spermine.
Biology: Studied for its role in modulating neurotransmitter systems and neuroprotection.
Medicine: Investigated for its potential in treating neuropathic pain, depression, and other neurological conditions
Industry: Utilized in the production of pharmaceuticals, food additives, and nutritional supplements.
Comparison with Similar Compounds
Agmatine Sulfate is structurally similar to other biogenic amines like serotonin and norepinephrine . its unique ability to modulate multiple neurotransmitter systems and its neuroprotective properties set it apart. Similar compounds include:
Serotonin: A neurotransmitter involved in mood regulation.
Norepinephrine: A neurotransmitter and hormone involved in the body’s stress response.
Putrescine and Spermine: Polyamines involved in cellular growth and function.
This compound’s versatility and broad spectrum of potential benefits make it a unique and valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-(4-aminobutyl)guanidine;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N4.H2O4S/c6-3-1-2-4-9-5(7)8;1-5(2,3)4/h1-4,6H2,(H4,7,8,9);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAYFGHRDOMJGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=C(N)N)CN.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179517 | |
Record name | Agmatine sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2482-00-0 | |
Record name | Agmatine sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2482-00-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Agmatine sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002482000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Agmatine sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-aminobutyl)guanidinium sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.835 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AGMATINE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU0176QL8I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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